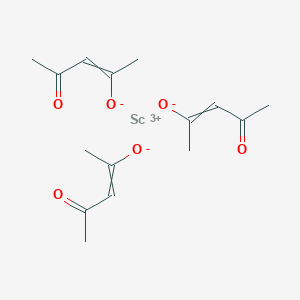

Tris(pentane-2,4-dionato-O,O')scandium

説明

Overview of Metal β-Diketonate Complexes: Structural Versatility and Electronic Properties in Research

Metal β-diketonate complexes are a class of coordination compounds formed between a metal ion and one or more β-diketonate ligands. The acetylacetonate (B107027) anion, derived from the deprotonation of acetylacetone (B45752), is a classic example of a β-diketonate ligand. researchgate.net These ligands are bidentate, meaning they bind to the metal center through two oxygen atoms, forming a stable chelate ring. researchgate.netamericanelements.com

The structural versatility of metal β-diketonate complexes is a key feature, allowing for the formation of complexes with various coordination numbers and geometries. mdpi.comorientjchem.org This versatility, combined with their electronic properties, makes them valuable in a wide range of research applications, including as catalysts, in the synthesis of nanomaterials, and in the development of functional materials with specific optical and magnetic properties. americanelements.commdpi.comresearchgate.net The electronic structure of these complexes can be fine-tuned by modifying the substituents on the β-diketonate ligand, which in turn influences their chemical and physical properties. mdpi.com

The Unique Role of Scandium(III) in Coordination and Organometallic Chemistry Research

Scandium, a member of the 3d-block of elements, primarily exists in the +3 oxidation state in its compounds. docbrown.info The scandium(III) ion (Sc³⁺) possesses a high charge density, leading to a strong affinity for oxygen and nitrogen donor ligands. numberanalytics.com Its relatively large ionic radius allows for high coordination numbers, typically 6 or 7, resulting in the formation of stable complexes with a variety of ligands. numberanalytics.comwikipedia.org

In organometallic chemistry, scandium compounds are of academic interest with potential applications in catalysis, particularly in polymerization. wikipedia.org The chemistry of scandium is characterized by the formation of complexes, although it is not considered a true transition metal because it does not form ions with an incomplete d sub-shell. docbrown.info The Sc³⁺ ion, with its empty 3d⁰ sub-shell, results in colorless and diamagnetic complexes. docbrown.info

Historical Development and Evolution of Academic Research on Tris(pentane-2,4-dionato-O,O')scandium

The first preparation of this compound was reported in 1914 by Gilbert T. Morgan and Henry Webster Moss. wikipedia.org They synthesized the complex by treating scandium nitrate (B79036) with acetylacetone in the presence of ammonia (B1221849). wikipedia.org Since its initial discovery, research on this compound has evolved significantly.

Early studies focused on its fundamental synthesis and characterization. For instance, the crystal and molecular structure of Tris(acetylacetonato)scandium(III) was determined, revealing an octahedral molecular geometry around the scandium center. wikipedia.orgacs.org More recent research has expanded to explore its utility in various applications, driven by the unique properties of the scandium(III) ion and the versatility of the acetylacetonate ligand.

Interdisciplinary Research Landscape and Key Research Areas for this compound

The research landscape for this compound is notably interdisciplinary, spanning materials science, catalysis, and electronics. Its utility as a precursor is a common thread across these fields.

Key research areas include:

Materials Science : It is used in the fabrication of carbon nanostructures through chemical vapor deposition (CVD) and laser evaporation techniques. americanelements.com Scandium oxide thin films, which have applications as damage-resistant antireflection coatings and etch-stop layers, can be deposited from scandium precursors. harvard.edu

Catalysis : Acetylacetonates (B15086760) are widely used in various catalysts and catalytic reagents for organic synthesis. americanelements.com While specific catalytic applications of the scandium complex are a subject of ongoing research, organoscandium compounds, in general, are explored for their catalytic potential in polymerization. wikipedia.org

Electronics : Scandium oxide is a candidate material for high-quality dielectric films in semiconductor devices due to its high permittivity. harvard.edu The development of atomic layer deposition (ALD) processes for scandium oxide, which can utilize precursors like this compound, is crucial for creating conformal coatings in advanced electronic components. harvard.edu

Structure

3D Structure of Parent

特性

CAS番号 |

14284-94-7 |

|---|---|

分子式 |

C15H21O6Sc |

分子量 |

342.28 g/mol |

IUPAC名 |

pentane-2,4-dione;scandium(3+) |

InChI |

InChI=1S/3C5H7O2.Sc/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

InChIキー |

NYPXMGRKLWIPFL-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sc+3] |

正規SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sc+3] |

他のCAS番号 |

14284-94-7 |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Tris Pentane 2,4 Dionato O,o Scandium

Novel Synthetic Approaches for Tris(pentane-2,4-dionato-O,O')scandium

The traditional synthesis of this compound involves the reaction of a scandium salt, such as scandium nitrate (B79036), with acetylacetone (B45752) in the presence of a base like ammonia (B1221849) to facilitate the deprotonation of the acetylacetone. wikipedia.org However, contemporary research focuses on developing more efficient and environmentally benign synthetic routes.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of metal acetylacetonates (B15086760) aims to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. An improved, economical, and environmentally friendly process involves reacting a metal source, such as the corresponding metal hydroxide, hydrated oxide, or oxide, directly with a stoichiometric amount of acetylacetone. google.com This approach can eliminate the need for organic solvents and strong bases, which are often employed in traditional methods. google.comgoogle.com

For instance, a greener method for synthesizing manganese(III) acetylacetonate (B107027) nanoparticles, which can be adapted for other metal acetylacetonates, utilizes the hydrolysis of potassium permanganate (B83412) followed by a reaction with acetylacetone. researchgate.net This method avoids the use of traditional neutralizing agents like sodium acetate, which can contaminate the final product and complicate purification. researchgate.net The use of sustainable solvents, such as triacetin, which is derived from renewable resources, is also being explored in reactions involving metal acetylacetonates, offering a more environmentally friendly alternative to traditional solvents like toluene. acs.org Furthermore, research into catalysts for green synthesis has explored the use of scandium-based catalysts for producing biobased polyesters from waste raw materials, highlighting the broader trend towards sustainable chemistry involving scandium compounds. rsc.org

Ligand Modification Strategies for Tailored this compound Analogues

Modifying the acetylacetonate ligand provides a powerful tool for tuning the properties and reactivity of the resulting scandium complex. Introducing different substituents onto the pentane-2,4-dione backbone can alter the electronic and steric characteristics of the ligand, thereby influencing the properties of the scandium complex.

One strategy involves the use of fluorinated β-diketones to synthesize tris(β-diketonato)scandium(III) complexes. capes.gov.br The incorporation of fluorine-containing groups, such as difluoromethyl, trifluoromethyl, or perfluoroethyl, can significantly impact the chemical shifts in 13C and 19F NMR spectra and increase the dipole moment of the complex. capes.gov.br Another approach is the use of β-diketiminato ligands, which are electronically and sterically tunable. researchgate.net By installing electron-withdrawing or -donating groups on these ligands, the electron density at the metal center can be modulated, influencing the structure and reactivity of the complex. researchgate.net The steric bulk of the substituents on the ligand can also be adjusted to control the coordination environment around the scandium ion, which can affect the selectivity of reactions catalyzed by these complexes. researchgate.net

Mechanistic Studies of this compound Formation and Related Reactions

Understanding the mechanisms of formation and reaction of this compound is crucial for optimizing its synthesis and application.

Ligand Exchange Mechanisms in this compound Systems

The exchange of ligands in tris(acetylacetonato)scandium(III) in acetonitrile (B52724) has been studied to understand its kinetic behavior. acs.org The rate of ligand exchange can be influenced by various factors, including the solvent, the nature of the metal center, and the presence of coordinating counterions. nih.gov Mechanistic insights into these exchange processes can be gained by studying the activation parameters, such as activation entropy. nih.gov For example, a large positive activation entropy often suggests a dissociative ligand exchange mechanism. nih.gov

The study of ligand exchange is not limited to Sc(acac)3. For instance, research on chromium(III) acetylacetonate has shown that the deposition of the complex onto a support material can occur through hydrogen bonding or a ligand exchange reaction with surface hydroxyl groups. uu.nl

Investigating Reaction Pathways and Intermediates in this compound Synthesis

The synthesis of metal acetylacetonates typically proceeds by reacting a metal salt with acetylacetone. wikipedia.org The reaction of fac-Re(acac)(OH2)(CO)3 with primary amines can lead to the formation of a Schiff base (imine) in aqueous solutions. nih.gov This demonstrates that the coordinated acetylacetonate ligand can undergo further reactions. nih.gov Computational studies, such as ab initio molecular orbital calculations, can provide valuable insights into the molecular geometries and electronic structures of metal acetylacetonates, helping to elucidate reaction pathways. asianpubs.org

Derivatization and Further Chemical Transformations Initiated by this compound

This compound and its analogues are versatile precursors and catalysts for a range of chemical transformations. Scandium triflate, a related scandium compound, has been shown to be an effective pre-catalyst for the deoxygenative allylation of benzylic alcohols. researchgate.net

Scandium complexes with β-diketiminato ligands exhibit reactivity towards small molecules like carbon dioxide. acs.org For example, scandium bis(alkyl) complexes react with CO2 to form mono- and bis(carboxylato) insertion products. acs.org This reactivity highlights the potential of these scandium compounds in CO2 activation and utilization. Furthermore, scandium-catalyzed enantioselective transformations, such as domino reactions, have been developed, showcasing the utility of chiral scandium complexes in asymmetric synthesis. mdpi.com These reactions can proceed through various mechanisms, including ring-opening and cyclization sequences, to generate complex molecular architectures with high stereocontrol. mdpi.com

Elucidation of Molecular and Electronic Structure Through Advanced Spectroscopic and Diffraction Techniques

Advanced Crystallographic Investigations of Tris(pentane-2,4-dionato-O,O')scandium and its Polymorphs

X-ray crystallography stands as a definitive method for determining the solid-state structure of crystalline materials. For this compound, also known as tris(acetylacetonato)scandium(III) or Sc(acac)3, single-crystal X-ray diffraction has provided invaluable insights into its molecular architecture.

The coordination environment around the scandium(III) ion is a distorted octahedron, with the scandium atom bonded to the six oxygen atoms of the three bidentate pentane-2,4-dionato ligands. acs.orgwikipedia.org The scandium-oxygen bond length has been determined to be 2.070 Å, which suggests an effective ionic radius for the scandium(III) ion of 0.68 Å. acs.org The geometry deviates slightly from perfect D₃ symmetry. acs.org

The pentane-2,4-dionato ligands form six-membered chelate rings with the scandium ion. magritek.com The intrachelate oxygen-oxygen separation is 2.715 Å, while the interchelate separation between oxygen atoms of adjacent ligands ranges from 2.94 to 3.09 Å. acs.org This distortion from a perfect octahedron is a common feature in tris(acetylacetonato) metal complexes. The conformation of the ligands themselves is largely planar, a characteristic of the delocalized π-electron system within the chelate ring.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | acs.org |

| Space Group | Pbca | acs.org |

| Cell Constant a | 15.38(3) Å | acs.org |

| Cell Constant b | 13.73(3) Å | acs.org |

| Cell Constant c | 16.72(4) Å | acs.org |

| Sc-O Bond Length | 2.070 Å | acs.org |

| Intrachelate O-O Separation | 2.715 Å | acs.org |

| Interchelate O-O Separation | 2.94-3.09 Å | acs.org |

| Coordination Geometry | Distorted Octahedron | acs.orgwikipedia.org |

Gas-Phase Electron Diffraction Studies for Conformational Analysis and Molecular Structures of this compound

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the vapor phase, free from the influence of crystal packing forces. nih.gov This method provides information on bond lengths, bond angles, and the conformational preferences of molecules. nih.govnih.gov

While specific GED studies on this compound are not present in the surveyed literature, the technique has been successfully applied to other metal acetylacetonate (B107027) complexes. For instance, the molecular structure of manganese(II) bis-acetylacetonate has been determined by GED, revealing a D₂d symmetry in the gas phase. acs.org Studies on acetylacetone (B45752) itself have also been conducted to understand its tautomeric and conformational properties. acs.org For this compound, a GED study could provide a direct measure of the Sc-O bond distance and the O-Sc-O bond angles in an isolated molecule, allowing for a comparison with the solid-state structure obtained from X-ray crystallography. This would help to quantify the effects of intermolecular interactions on the molecular geometry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the local chemical environment of specific nuclei in both solid and solution states. For this compound, both solid-state and solution NMR techniques provide complementary information about its structure and dynamics.

Scandium-45 is a 100% naturally abundant nucleus with a spin of 7/2, making it amenable to NMR spectroscopy. huji.ac.il Solid-state ⁴⁵Sc NMR is particularly sensitive to the symmetry of the coordination environment around the scandium nucleus. nih.gov In a study of various scandium compounds, the solid-state ⁴⁵Sc magic-angle spinning (MAS) NMR spectrum of powdered Sc(acac)₃ was acquired. nih.gov

The ⁴⁵Sc quadrupolar coupling constant (Cq), a measure of the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, was determined to be 3.9 MHz for Sc(acac)₃. nih.gov This value is indicative of a relatively symmetric coordination environment, consistent with the distorted octahedral geometry observed in the crystal structure. acs.orgnih.gov The Cq values for scandium complexes are known to correlate directly with the symmetry of the scandium coordination sphere, with more symmetric environments leading to smaller Cq values. nih.gov

| Compound | ⁴⁵Sc Quadrupolar Coupling Constant (Cq) | Reference |

| This compound | 3.9 MHz | nih.gov |

In solution, multinuclear NMR spectroscopy can provide insights into the dynamic processes occurring, such as ligand exchange and intramolecular rearrangements. While specific studies on the ligand dynamics of this compound using multinuclear NMR were not detailed in the provided search results, the principles can be understood from studies on other scandium complexes. rsc.org Variable temperature NMR studies are often employed to probe these dynamic equilibria. rsc.org

For tris-chelate complexes, there is the possibility of stereochemical non-rigidity, where the molecule can undergo intramolecular rearrangements. For some metal acetylacetonates (B15086760), these processes can be studied by monitoring the coalescence of NMR signals as the temperature is varied. For example, ¹H and ¹³C NMR are routinely used to characterize the diamagnetic acetylacetonate complexes, with the chemical shifts of the methyl and methine protons and carbons providing information about the ligand environment. magritek.comresearchgate.net In paramagnetic complexes, these signals can be significantly shifted and broadened. jeol.comumanitoba.ca As Sc(III) is a d⁰ metal ion, its complexes are diamagnetic, leading to sharp NMR signals. A detailed multinuclear NMR study, potentially including ¹H, ¹³C, and ⁴⁵Sc nuclei at various temperatures, would be necessary to fully elucidate the ligand dynamics of this compound in solution.

Vibrational Spectroscopy (IR and Raman) for Understanding Bonding and Symmetry

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environment and molecular symmetry of Sc(acac)3. The vibrational modes of the complex are largely localized within the acetylacetonate ligands and the Sc-O coordination sphere.

The infrared spectra of metal acetylacetonate complexes, including Sc(acac)3, exhibit characteristic absorption bands. researchgate.net Theoretical calculations using the Hartree-Fock-Roothaan method have been employed to qualitatively predict the IR spectra of various transition metal tris(acetylacetonates), including the scandium complex. researchgate.net A correlation has been established between the experimental frequency of the metal-oxygen (M-O) vibrations and the corresponding force constants. researchgate.net

In general, the IR spectra of metal acetylacetonates show strong bands in the 1600-1520 cm⁻¹ region, which are attributed to the C=O and C=C stretching vibrations of the chelate ring. researchgate.net For instance, in Fe(acac)3, these bands are observed at 1579 and 1525 cm⁻¹. researchgate.net Another characteristic band appears in the 910-940 cm⁻¹ range, which has been assigned to the asymmetric C-CH₃ stretching coupled with in-plane ring deformation. researchgate.net The vibrations of the Sc-O bonds are expected at lower frequencies, typically in the range of 450-490 cm⁻¹ for Al(acac)3, a comparable complex. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Metal Acetylacetonate Complexes

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | References |

| ν(C=O) / ν(C=C) | 1520 - 1600 | researchgate.net |

| Asymmetric C-CH₃ stretch | 910 - 940 | researchgate.net |

| ν(M-O) | 450 - 650 | researchgate.netresearchgate.net |

Note: The exact frequencies can vary depending on the central metal ion.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions

Electronic spectroscopy, particularly UV-Vis absorption and photoluminescence, provides insights into the electronic transitions within the Sc(acac)3 molecule.

The electronic absorption spectrum of Sc(acac)3 is dominated by ligand-centered transitions. An early study by Morgan and Moss in 1914 investigated the absorption spectra of various metallic acetylacetonates, including the scandium complex. wikipedia.org The spectra of trivalent transition metal acetylacetonates like those of Ti, V, Cr, Mn, Fe, and Co have been studied in various solvents, with assignments for π-π* and d-π* or ligand-to-metal charge transfer (LMCT) transitions. scribd.com In Sc(acac)3, which has a d⁰ electronic configuration, the absorption bands are expected to be due to intra-ligand π-π* transitions. For comparison, the UV-Vis spectrum of Ru(acac)3 shows prominent absorption bands at 270, 350, and 510 nm. researchgate.net

The luminescence properties of β-diketonate complexes are of significant interest, particularly with lanthanide metals where the ligand acts as an "antenna" to sensitize the metal-centered emission. scirp.orgnih.gov While scandium(III) itself is not luminescent in the same way as lanthanides, the photoluminescence of its β-diketonate complexes can provide information about the ligand's excited states. Studies on europium(III) β-diketonate complexes show that the luminescence properties are strongly influenced by the nature of the β-diketone ligand and the solvent. nih.gov The introduction of different substituents on the ligand can tune the luminescence quantum yields and lifetimes. mdpi.com Although specific emission data for Sc(acac)3 is not detailed in the provided results, the study of its luminescence characteristics in comparison to other metal β-diketonates can reveal information about the efficiency of intersystem crossing and energy transfer processes within the ligand.

Table 2: Electronic Absorption Bands for Selected Metal Acetylacetonate Complexes

| Complex | Absorption Maxima (nm) | Assignment | References |

| Ru(acac)₃ | 270, 350, 510 | Ligand-centered, CT | researchgate.net |

| Cr(acac)₃ | ~340, ~560 | ⁴A₂ → ⁴T₁, ⁴A₂ → ⁴T₂ | msu.edu |

| Fe(acac)₃ | ~270, ~355, ~440 | Ligand-centered, CT | researchgate.net |

Note: The absorption maxima and their assignments can vary with the solvent and the specific metal center.

Time-resolved X-ray absorption spectroscopy (TR-XAS) is a powerful technique for probing the ultrafast dynamics of molecular excited states, providing information on both electronic and geometric structural changes. core.ac.ukdtic.mil This pump-probe technique uses an optical laser pulse to excite the molecule and a time-delayed X-ray pulse to probe the subsequent relaxation processes. ethz.chosti.gov

While specific TR-XAS studies on this compound were not found in the search results, the principles of the technique and its application to other transition metal complexes offer a framework for understanding the potential excited-state dynamics in Sc(acac)3. core.ac.ukrsc.org For instance, TR-XAS studies on Cr(acac)3 have elucidated the excited-state dynamics, revealing processes like intersystem crossing and vibrational cooling on femtosecond to picosecond timescales. msu.edu The technique is sensitive to changes in the local coordination environment and electronic configuration of the metal center upon excitation. rsc.org Given that the primary photoexcitation in Sc(acac)3 is ligand-centered, TR-XAS at the Sc K-edge or L-edge could potentially track changes in the Sc-O bond distances and the local symmetry of the coordination sphere as the ligand relaxes. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a sample. The binding energies of the core-level electrons are characteristic of the element and its chemical environment.

While a dedicated high-resolution XPS spectrum for this compound is not available in the provided results, data for scandium metal, scandium oxide (Sc₂O₃), and other scandium compounds provide a basis for interpretation. rsc.orgxpsfitting.com The Sc 2p spectrum of scandium metal shows a 2p₃/₂ peak at a binding energy of 398.45 eV. xpsfitting.com In scandium oxide (Sc₂O₃), the Sc 2p₃/₂ peak shifts to a higher binding energy of 401.7 eV, reflecting the +3 oxidation state of scandium. xpsfitting.com A study by Zimina et al. (2024) investigated the chemical bonding effects in various scandium compounds using XPS and XAS, providing a systematic understanding of the electronic structure. rsc.org

For Sc(acac)3, the Sc 2p binding energy is expected to be in the range typical for Sc(III) compounds. The O 1s spectrum would show contributions from the oxygen atoms in the acetylacetonate ligands coordinated to the scandium ion. For comparison, in Sc₂O₃, the main O 1s peak is at 529.7 eV, characteristic of a lattice oxide. xpsfitting.com In Sc(acac)3, the O 1s binding energy would likely be different due to the covalent nature of the Sc-O bond and the organic ligand environment. The C 1s spectrum would show peaks corresponding to the different carbon environments within the acetylacetonate ligand. Analysis of the XPS spectra of related metal acetylacetonate complexes, such as those of iron and cobalt, can also provide comparative insights into the binding energy shifts. researchgate.netresearchgate.net

Table 3: Reference Sc 2p₃/₂ and O 1s Binding Energies

| Compound | Sc 2p₃/₂ Binding Energy (eV) | O 1s Binding Energy (eV) | References |

| Scandium Metal | 398.45 | - | xpsfitting.com |

| Scandium Oxide (Sc₂O₃) | 401.7 | 529.7 | xpsfitting.com |

| Air-formed oxide on Sc | 402.9 | 531.8 | xpsfitting.com |

Theoretical and Computational Investigations of Tris Pentane 2,4 Dionato O,o Scandium

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding in Tris(pentane-2,4-dionato-O,O')scandium

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, also known as Sc(acac)3, DFT and other high-level computational methods like the Complete Active Space Self-Consistent Field (CASSCF) method have been employed to elucidate its fundamental characteristics.

Calculation of Spectroscopic Parameters and Comparison with Experimental Data

A key application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. This process is crucial for confirming that the calculated electronic structure accurately represents the real molecule. For metal acetylacetonate (B107027) complexes, this often involves calculating vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts.

While specific DFT studies comparing calculated and experimental spectra for Sc(acac)3 are not widely reported, the methodology is well-established for analogous compounds. For example, in chromium(III) acetylacetonate, Cr(acac)3, the paramagnetic nature of the Cr(III) ion leads to significant shifting and broadening of the ligand peaks in the ¹H NMR spectrum. jeol.com In contrast, a diamagnetic d⁶ complex like Rhodium(III) acetylacetonate, Rh(acac)3, shows sharp, unshifted peaks. jeol.com Since Sc(III) is a d⁰ ion and therefore diamagnetic, DFT calculations for Sc(acac)3 would be expected to predict ¹H and ¹³C NMR spectra with sharp resonances, similar to other diamagnetic metal acetylacetonates (B15086760).

The table below illustrates the kind of comparative data that such a study would generate for vibrational frequencies. The values are hypothetical for Sc(acac)3 but are based on typical results for similar metal acetylacetonates.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Experimental Frequency (cm⁻¹) (Hypothetical) |

| Sc-O Stretching | 460 | 465 |

| C=O + C=C Stretching | 1575 | 1578 |

| C=C + C=O Stretching | 1520 | 1525 |

| CH₃ Symmetric Deformation | 1395 | 1400 |

| C-CH₃ Stretching + CH Bending | 1260 | 1264 |

This table is illustrative of the data format for comparing DFT-calculated and experimental vibrational spectra.

Ab Initio Calculations for High-Accuracy Structure and Energy Predictions

Ab initio methods are computationally intensive techniques that solve the electronic Schrödinger equation from first principles, without the empirical parameterization often used in DFT. These methods are employed to obtain highly accurate predictions of molecular structure and energy.

Gas-phase electron diffraction (GED) studies, combined with mass spectrometry, have provided precise experimental data on the molecular structure of Sc(acac)3. researchgate.net These experimental findings serve as a critical benchmark for ab initio calculations. The goal of such calculations would be to reproduce these experimental values, thereby validating the theoretical model. A reinterpretation of GED/MS data for saturated Sc(acac)3 vapor at 428 K confirmed the expected octahedral coordination geometry around the scandium center. researchgate.net

Below is a table comparing experimental gas-phase structural parameters with hypothetical, high-accuracy ab initio calculated values.

| Parameter | Experimental Value (GED) researchgate.net (at 812 K for Sc(acac)₂) | High-Accuracy ab initio Value (Hypothetical) |

| Sc-O bond length (Å) | 2.067 (for Sc(acac)₂) | 2.07 |

| O-Sc-O angle (°) | 83.9 (for Sc(acac)₂) | 84.0 |

| C-O bond length (Å) | 1.282 (for Sc(acac)₂) | 1.28 |

| C-C (ring) length (Å) | 1.408 (for Sc(acac)₂) | 1.41 |

Note: Experimental values are for the related Sc(acac)₂ species found in overheated vapor. Ab initio calculations would aim to model the structure of the primary Sc(acac)₃ species.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and behavior in solution. For a molecule like Sc(acac)3, MD simulations can explore the flexibility of the three acetylacetonate ligands around the central scandium ion, including the potential for ring puckering and other dynamic motions.

Ligand Field Theory and Crystal Field Theory Applications for Scandium(III) Complexes

Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), describe the electronic structure of transition metal complexes. youtube.com CFT models the ligands as negative point charges that interact with the metal's d-orbitals, causing them to split into different energy levels. In an octahedral complex like Sc(acac)3, the five d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. umb.edu

The application of these theories to Sc(acac)3 is straightforward but distinct from typical transition metals. Scandium in the +3 oxidation state has an electron configuration of [Ar]3d⁰. Since there are no electrons in the d-orbitals, several consequences arise:

No Ligand Field Stabilization Energy (LFSE): LFSE is the net energy decrease resulting from placing d-electrons into the split orbitals. With a d⁰ configuration, the LFSE is zero. The stability of the complex is therefore derived entirely from the electrostatic attraction and the chelate effect.

No d-d Electronic Transitions: The characteristic colors of many transition metal complexes arise from the absorption of light to promote an electron from a lower-energy d-orbital to a higher-energy one. With no d-electrons to promote, Sc(III) complexes like Sc(acac)3 are typically colorless or white. wikipedia.org

Diamagnetism: The complex is diamagnetic because it has no unpaired electrons.

LFT expands on CFT by considering the covalent nature of metal-ligand bonding using molecular orbital theory. youtube.com For Sc(acac)3, LFT describes the formation of sigma bonds via the donation of electron pairs from the six ligand oxygen atoms into the empty 3d(e_g), 4s, and 4p orbitals of the Sc(III) ion.

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the calculation of energies of reactants, products, intermediates, and the transition states that connect them.

Two key reaction types for Sc(acac)3 that have been investigated are ligand exchange and thermal decomposition.

Ligand Exchange: An experimental study on the rate of ligand exchange between Sc(acac)3 and free acetylacetone (B45752) in acetonitrile (B52724) suggested a mechanism that proceeds through an associative pathway. acs.org This implies the formation of a high-coordinate intermediate where the incoming ligand attaches before the old ligand departs. A computational study could map the potential energy surface for this reaction, calculating the activation barrier for the formation of this proposed seven-coordinate intermediate.

Thermal Decomposition: Gas-phase studies have shown that when Sc(acac)3 vapor is superheated, it can undergo thermal decomposition, losing one ligand to form a bis-acetylacetonate scandium radical, Sc(acac)₂. researchgate.net Computational modeling of this reaction pathway would involve calculating the Sc-O bond dissociation energy and characterizing the electronic structure of the resulting Sc(acac)₂ fragment and the departing acac radical. This provides fundamental insight into the thermal stability of the complex, which is critical for its use in applications like chemical vapor deposition (CVD).

Reactivity and Mechanistic Studies of Tris Pentane 2,4 Dionato O,o Scandium

Thermal Decomposition Mechanisms and Pathways of Tris(pentane-2,4-dionato-O,O')scandium

This compound, also known as scandium acetylacetonate (B107027) or Sc(acac)3, is a volatile white solid that sublimes at 187°C. wikipedia.org Its volatility has made it a candidate for use as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for producing scandium oxide thin films. researchgate.net Understanding its thermal behavior is crucial for such applications.

Gas-Phase Dissociation Processes and Radical Formation

Studies of the behavior of this compound in the gas phase at elevated temperatures have provided direct insight into its decomposition pathways. Mass spectrometric and gas-phase electron diffraction (GED/MS) experiments on overheated Sc(acac)3 vapor at approximately 812 K (539 °C) have shown that the vapor is not composed solely of the parent molecule. rsc.org

Under these conditions, partial thermal dissociation occurs, leading to the loss of one acetylacetonate ligand and the formation of a bis-complex radical species, Sc(acac)2. rsc.org This primary dissociation step can be represented as: Sc(acac)₃(g) ⇌ Sc(acac)₂(g) + acac•(g)

The generated bis(acetylacetonato)scandium species is a radical, and structural modeling suggests a planar D2h geometry provides the best fit for the experimental data. rsc.org This process of ligand loss is a common initial step in the gas-phase decomposition of many metal β-diketonate complexes and is critical in the chemistry of CVD processes, where such fragments are the active species that lead to film deposition. Further fragmentation of the acetylacetonate radical and the Sc(acac)2 species can lead to smaller volatile organic compounds and ultimately to the deposition of scandium-containing materials. Analogous studies on aluminum acetylacetonate have identified major secondary decomposition products such as acetone (B3395972) (C₃H₆O) and ketene (B1206846) (C₂H₂O). researchgate.net

Solid-State Thermal Analysis and Degradation Kinetics

The thermal stability and volatilization of this compound in the solid state have been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques are essential for determining the suitability of the compound as an MOCVD precursor. scribd.comnih.gov

TGA measures the change in mass of a sample as a function of temperature. For metal acetylacetonates (B15086760), TGA curves typically show one or more mass loss steps corresponding to either sublimation of the intact molecule or its decomposition and volatilization of the products. nih.govwikipedia.org Studies on a range of scandium(III) β-diketonate derivatives have established a volatility order based on the ligand structure, with this compound being the least volatile among the compounds tested, which included those with fluorinated and bulkier alkyl substituents. researchgate.net The decomposition temperature for Sc(acac)3 has been defined as the point above which changes in vapor pressure become irreversible. researchgate.net

While specific kinetic parameters for Sc(acac)3 are not widely reported, studies on similar compounds like iron(III) acetylacetonate provide a framework for its degradation kinetics. The decomposition of Fe(acac)3 occurs in distinct steps with calculated activation energies for each stage. nih.gov For Sc(acac)3, the ultimate solid product of complete thermal decomposition in an oxygen-containing atmosphere is scandium(III) oxide (Sc₂O₃).

Below is a representative data table comparing the thermal properties of this compound with other related metal acetylacetonate complexes.

| Compound | Formula | Melting Point (°C) | Key Thermal Events | Ref. |

| This compound | Sc(C₅H₇O₂)₃ | 187 (sublimes) | Sublimation; gas-phase dissociation to Sc(acac)₂ radical above 500°C. | wikipedia.orgrsc.org |

| Tris(pentane-2,4-dionato-O,O')iron(III) | Fe(C₅H₇O₂)₃ | 184 | Multi-step decomposition, ultimately forming Fe₂O₃. | nih.gov |

| Tris(pentane-2,4-dionato-O,O')aluminum | Al(C₅H₇O₂)₃ | 192 | Sublimation; gas-phase decomposition above 327°C. | researchgate.net |

| Tris(pentane-2,4-dionato-O,O')chromium(III) | Cr(C₅H₇O₂)₃ | 216 | Stable sublimation; used as an NMR relaxation agent. | docbrown.info |

Lewis Acidity and Acid-Base Reactivity of Scandium(III) Centers in this compound

The Scandium(III) ion (Sc³⁺) is characterized by a high charge density and an empty 3d orbital ([Ar]3d⁰ electron configuration), making it a hard Lewis acid. acs.org This inherent Lewis acidity is a defining feature of its chemistry and is expected to be retained in its complexes, including this compound.

While the acetylacetonate ligands are coordinated to the scandium center, the metal can still exhibit Lewis acidic behavior by expanding its coordination sphere or by providing a site for substrate activation. This property is extensively exploited using other scandium salts, such as scandium trifluoromethanesulfonate (B1224126) (scandium triflate, Sc(OTf)₃), which is recognized as an exceptionally active Lewis acid catalyst for a wide array of organic reactions. nih.govchemrxiv.org These reactions include acylations, Michael additions, and transiminations. researchgate.netnih.govchemrxiv.orgamericanelements.com For instance, Sc(OTf)₃ has been shown to dramatically accelerate transimination reactions, with rate enhancements up to 6 × 10⁵. nih.gov

The catalytic activity stems from the ability of the Sc³⁺ center to coordinate to Lewis basic sites on organic substrates (e.g., carbonyl oxygens or imine nitrogens), thereby activating them towards nucleophilic attack. nih.gov In the case of this compound, the scandium center is octahedrally coordinated by the three bidentate acac ligands, which might suggest it is coordinatively saturated. However, dissociation of one of the Sc-O bonds or interaction with a substrate in an outer-sphere manner can still facilitate Lewis acid catalysis. Although specific studies highlighting Sc(acac)₃ as a Lewis acid catalyst are less common than for Sc(OTf)₃, its use as a catalyst and catalyst precursor in various organic syntheses is known. acs.org The reactivity is predicated on the fundamental Lewis acidic nature of the scandium(III) center.

Photoreactivity and Photophysical Processes

The photophysical and photochemical behavior of this compound is dictated by its electronic structure. The scandium(III) ion has a d⁰ electron configuration, meaning its d-orbitals are empty. acs.org Consequently, electronic transitions between d-orbitals (d-d transitions), which are responsible for the color of many transition metal complexes, are not possible. acs.org This results in most scandium(III) compounds, including Sc(acac)₃, being white or colorless and not absorbing light in the visible region of the electromagnetic spectrum. acs.org

The UV-Vis absorption spectrum of Sc(acac)₃ is therefore dominated by ligand-centered electronic transitions. These are typically intense π→π* transitions within the delocalized π-system of the acetylacetonate ligand. For comparison, manganese(III) acetylacetonate shows π→π* transitions around 240-280 nm. rsc.org

Redox Chemistry and Electrochemical Behavior of this compound

The redox chemistry of this compound is governed by the high stability of the +3 oxidation state of scandium. With a d⁰ electronic configuration, the Sc³⁺ ion is neither easily oxidized to a higher state nor easily reduced to Sc²⁺. This makes the scandium center itself essentially "redox-inactive" under typical electrochemical conditions. acs.orgamericanelements.com

Therefore, any redox activity of the Sc(acac)₃ complex is expected to be centered on the acetylacetonate ligands. Cyclic voltammetry studies of other metal acetylacetonates, such as those of iron, cobalt, and chromium, show well-defined redox events. acs.org For example, Co(acac)₃ undergoes a reduction to a Co(II) species, a metal-centered process. acs.org In contrast, for a complex with a redox-inactive metal center like Sc(III), any observed electrochemical processes would correspond to the oxidation or reduction of the acac⁻ ligand itself.

Applications of Tris Pentane 2,4 Dionato O,o Scandium As a Precursor in Advanced Materials Science

Metal-Organic Chemical Vapor Deposition (MOCVD) of Scandium Oxide Thin Films

Tris(pentane-2,4-dionato-O,O')scandium serves as a valuable precursor in the MOCVD of scandium oxide (Sc₂O₃) thin films. mdpi.com MOCVD is a process that involves the transport of a volatile metal-organic precursor in the vapor phase to a heated substrate, where it thermally decomposes to form a thin film. mdpi.com Scandium oxide coatings are sought after in optics for their wide bandwidth and high melting point and are considered promising materials for applications in microelectronics. mdpi.com High-purity scandium oxide films have been successfully deposited using β-diketonate scandium sources like Sc(acac)₃ at temperatures above 450°C. harvard.eduresearchgate.net

The successful implementation of MOCVD relies heavily on the precise control of the precursor vapor concentration delivered to the reaction chamber. mdpi.com This control is dictated by the precursor's thermal properties, specifically its volatility, which is quantitatively described by its vapor pressure as a function of temperature (p-T dependencies) and the thermodynamics of its volatilization (sublimation or vaporization). mdpi.com

However, the thermodynamic data for many metal β-diketonates, including scandium complexes, are often inconsistent across the literature. mdpi.comresearchgate.net For this compound, reported values for the enthalpy of sublimation have varied significantly, ranging from 49 to 124 kJ mol⁻¹. researchgate.net To address these discrepancies, systematic studies have been undertaken to provide a consistent set of thermodynamic data. mdpi.com One such study employed a transpiration method using a thermogravimetric analyzer to measure the vapor pressure and sublimation enthalpy. researchgate.net

The relationship between vapor pressure and temperature is often described by the Clausius-Clapeyron equation, which allows for the calculation of the enthalpy of sublimation (ΔH°sub) from a plot of ln(p) versus 1/T. Research has yielded specific equations to calculate the vapor pressure of Sc(acac)₃ over a range of temperatures, which is crucial for optimizing MOCVD process conditions. mdpi.com

| Parameter | Value | Measurement Technique | Temperature Range (K) |

|---|---|---|---|

| Standard Enthalpy of Sublimation (ΔH°sub) | 79 ± 1 kJ mol-1 | Transpiration Method (TGA) | 360-441 |

The growth of scandium oxide films via MOCVD from this compound involves a series of complex chemical reactions. The precursor, transported by a carrier gas, decomposes on the heated substrate surface. The ligands (pentane-2,4-dionate) are removed, and the scandium atoms react with an oxygen source (like O₂ or N₂/O₂ plasma) to form scandium oxide.

Kinetic control is paramount for achieving high-quality films. rsc.org The kinetics of the deposition process are influenced by factors such as precursor vapor concentration, substrate temperature, and pressure. nih.gov The rate of film growth can be limited by either the mass transport of the precursor to the substrate or by the kinetics of the surface reactions. In a well-designed MOCVD process, growth is often operated in a surface-reaction-limited regime to ensure uniform thickness and composition. Precise modulation of the precursor concentration is a key strategy for controlling the reaction kinetics and, consequently, the film's properties. nih.gov For Sc(acac)₃, this is achieved by carefully controlling the temperature of the evaporator (bubbler) based on its established vapor pressure characteristics. mdpi.com

The physical properties of the deposited Sc₂O₃ films, including their microstructure and crystallinity, are highly dependent on the MOCVD process parameters. Key parameters include substrate temperature, deposition pressure, and precursor flow rate.

Studies have shown that these parameters significantly influence the resulting film's orientation and grain size. For instance, in a plasma-assisted liquid injection MOCVD process using a solution of Tris(2,4-pentanedionato)scandium(III), nanocrystalline Sc₂O₃ films were successfully deposited. researchgate.net At a deposition pressure between 0.8 and 1.2 mbar and a temperature of 773 K (500 °C), the resulting films exhibited a cubic crystal structure with a dominant (222) plane orientation. researchgate.net

The substrate temperature plays a critical role in determining the film's morphology. Generally, higher substrate temperatures provide more thermal energy for adatoms to diffuse on the surface, leading to larger grain sizes and improved crystallinity. researchgate.net Similarly, the deposition rate can affect the film's texture and grain structure. researchgate.net Optimizing these parameters is essential for tailoring the film's microstructure to meet the requirements of specific applications, whether in optical coatings or as dielectric layers in electronic devices.

| Deposition Parameter | Condition | Resulting Film Characteristic |

|---|---|---|

| Precursor | Tris(2,4-pentanedionato)scandium(III) | - |

| Temperature | 773 K (500 °C) | Nanocrystalline Film |

| Deposition Pressure | 0.8–1.2 mbar | Cubic Sc₂O₃ with (222) preferred orientation |

Atomic Layer Deposition (ALD) of Scandium-Containing Materials

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. nih.gov This method allows for exceptional control over film thickness and conformality, even on complex, high-aspect-ratio structures. nih.gov While β-diketonate precursors like this compound were among the first to be investigated for ALD of scandium oxide, the process proved to be challenging. harvard.eduresearchgate.net

An ideal ALD process consists of alternating pulses of a precursor and a co-reactant (e.g., water or ozone), separated by purge steps. The precursor chemisorbs onto the substrate surface in a self-limiting manner, meaning the reaction stops once all available surface sites are occupied. nih.gov The subsequent co-reactant pulse then reacts with the adsorbed precursor layer to form the desired material and regenerate the surface for the next precursor pulse.

For this compound, achieving true self-limiting growth has been difficult. This can be attributed to several factors, including the thermal stability of the precursor, which can lead to a chemical vapor deposition (CVD) component in the growth process, especially at higher temperatures. This CVD-like growth compromises the self-limiting nature and can negatively impact film uniformity and conformality. researchgate.net Furthermore, the reactivity of the β-diketonate ligand with the surface can be less than ideal, potentially leading to incomplete reactions and the incorporation of impurities like carbon into the film.

The challenges associated with using β-diketonate precursors for the ALD of scandium oxide spurred the development of new, more suitable scandium precursors. harvard.eduresearchgate.netavsconferences.org The goal was to find compounds with better thermal stability within the ALD temperature window, higher volatility, and cleaner reactivity.

Several classes of novel scandium precursors have emerged, demonstrating improved performance in ALD processes. These include:

Scandium Amidinates: Compounds like scandium tris(N,N′-diisopropylacetamidinate) have shown excellent thermal stability (up to >350°C) and good reactivity with water as a co-reactant. harvard.eduresearchgate.net ALD processes using this precursor have successfully produced high-purity, conformal Sc₂O₃ films with a growth rate of 0.3 Å/cycle at 290°C. harvard.eduresearchgate.netharvard.edu

Heteroleptic Cyclopentadienyl Precursors: More recently, precursors such as bis(ethylcyclopentadienyl)scandium-chloride have been utilized for the plasma-enhanced ALD (PEALD) of scandium nitride (ScN). semi.orglesker.comlesker.com This precursor, in combination with an N₂-H₂ plasma, enables the deposition of high-quality crystalline films at relatively low temperatures (200–300°C). semi.orglesker.com Another example is (EtCp₂Sc(dbt)), which has also been investigated for MOCVD and ALD applications. researchgate.netavsconferences.org

Synthesis of Scandium Oxide Nanomaterials (Nanoparticles, Nanowires)

Scandium oxide nanomaterials are at the forefront of materials research due to their unique properties, including a high melting point (2485 °C), a wide bandgap (~6.0 eV), and excellent thermal stability. wikipedia.org These characteristics make them suitable for a range of high-performance applications. The synthesis of these nanomaterials from precursors like this compound allows for the development of materials with tailored properties.

The sol-gel process is a versatile wet-chemical technique for fabricating nanomaterials. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method offers excellent control over the final product's purity, homogeneity, and texture. sci-hub.se For scandium oxide, the process typically begins with the hydrolysis and condensation of a scandium precursor. In the context of this compound, the scandium acetylacetonate (B107027) would be dissolved in a suitable solvent, followed by hydrolysis (reaction with water) and condensation to form a network of scandium oxo-hydroxo species. Subsequent aging, drying, and calcination of the gel at elevated temperatures yield crystalline scandium oxide nanoparticles. researchgate.netrsc.org

Hydrothermal synthesis is another solution-based method carried out in an autoclave under controlled temperature and pressure. This technique can produce highly crystalline nanomaterials directly from the solution, often without the need for a high-temperature calcination step. The reaction parameters, such as temperature, pressure, and reaction time, are critical in determining the phase and morphology of the resulting scandium oxide nanomaterials.

While specific research detailing the use of this compound in these routes is not abundant, the general applicability of sol-gel and hydrothermal methods for producing scandium oxide from various precursors, such as scandium chloride, is well-documented. scientific.netresearchgate.net These established protocols provide a strong foundation for adapting the synthesis for β-diketonate precursors.

A key advantage of solution-based synthesis methods like sol-gel is the ability to control the morphology and size of the resulting nanomaterials. sci-hub.se This control is crucial as the properties of nanomaterials are highly dependent on their physical dimensions. For instance, in the sol-gel synthesis of scandium oxide, several parameters can be tuned to achieve desired characteristics.

Research on scandium oxide synthesis from other precursors has shown that factors such as pH, precursor concentration, reflux time, and calcination temperature are pivotal. scientific.netresearchgate.net For example, the pH of the solution influences the hydrolysis and condensation rates, which in turn affects the particle size; studies have produced ScOOH particles ranging from 40 to 1000 nm by varying the pH. scientific.netresearchgate.net The duration of reflux can also impact particle size, with longer times potentially leading to larger particles. researchgate.net The final calcination temperature and duration determine the crystallinity and final size of the scandium oxide nanoparticles, with one study obtaining 8 nm cubic Sc₂O₃ nanoparticles through a sol-gel auto-combustion process. researchgate.netresearchgate.net

The table below summarizes the key parameters and their effects on the synthesis of scandium oxide nanoparticles, based on findings from sol-gel synthesis using various precursors.

Table 1: Parameters for Controlling Scandium Oxide Nanoparticle Synthesis

| Parameter | Effect on Nanoparticle Properties | Research Findings |

|---|---|---|

| pH | Influences particle size and morphology. | Particle sizes from 40 nm to 1000 nm can be obtained by adjusting the pH. scientific.netresearchgate.net |

| Reflux Time | Affects particle growth and final size. | At a constant pH, varying reflux time can alter particle size from a few nanometers to 1 µm. researchgate.net |

| Calcination Temperature | Determines crystallinity, phase purity, and final particle size. | Calcination at 773 K was shown to retain particle morphology while creating a mesoporous structure. researchgate.netrsc.org |

| Capping Agents/Additives | Controls particle growth and prevents agglomeration. | Olive oil has been used as a capping agent in sol-gel auto-combustion to produce ~8 nm Sc₂O₃ nanoparticles. researchgate.netresearchgate.net |

Integration of Scandium Oxide in Functional Devices and Advanced Composites

Scandium oxide derived from precursors like this compound is integrated into various functional devices and advanced composites, leveraging its exceptional properties.

In the realm of electronics, scandium oxide is a promising high-k dielectric material, meaning it has a high dielectric constant. This property is critical for further miniaturization of microelectronic components like transistors and capacitors. stanfordmaterials.com It is used as a gate dielectric in metal-oxide-semiconductor field-effect transistors (MOSFETs), where it helps to control the current flow. stanfordmaterials.com Scandium oxide thin films can also serve as etch-stop layers and passivation layers in the fabrication of semiconductor devices, including those based on gallium nitride (GaN). harvard.edustanfordmaterials.comaip.org

The optical properties of scandium oxide, such as its high refractive index and wide transparency range, make it ideal for optical coatings. researchgate.netscandium.org These coatings can be anti-reflective, enhancing the efficiency of solar cells and lenses, or highly reflective for use in laser systems. aip.orgscandium.org Specifically, its resistance to damage from high-power UV lasers makes it a candidate for coatings in advanced laser technology. harvard.edu

In advanced composites, scandium oxide is used to enhance the properties of other materials. For example, it is added to ceramic materials to improve their thermal stability and mechanical strength. wikipedia.orgnanografi.com It also serves as an important component in solid oxide fuel cells (SOFCs), which are clean and efficient energy conversion devices. samaterials.com Furthermore, the addition of scandium to aluminum alloys results in exceptionally strong and lightweight materials used in the aerospace industry. scandium.org

Table 2: Applications of Scandium Oxide in Functional Devices and Composites

| Application Area | Function of Scandium Oxide | Key Properties Utilized |

|---|---|---|

| Electronics | High-k gate dielectric in transistors, passivation layer. stanfordmaterials.comaip.org | High dielectric constant, wide bandgap. |

| Optics & Lasers | Anti-reflective and high-damage-threshold coatings. harvard.eduscandium.org | High refractive index, high transparency, thermal stability. |

| Energy | Component in Solid Oxide Fuel Cells (SOFCs). samaterials.com | Ionic conductivity, thermal stability. |

| Advanced Ceramics | Additive to enhance thermal and mechanical properties. nanografi.com | High melting point, hardness. |

| Aerospace | Component in high-strength, lightweight aluminum alloys. scandium.org | Strength-to-weight ratio, corrosion resistance. |

Emerging Research Frontiers and Future Directions for Tris Pentane 2,4 Dionato O,o Scandium

Advanced Spectroscopic Probes for In Operando/In Situ Studies of Tris(pentane-2,4-dionato-O,O')scandium

The dynamic nature of chemical processes necessitates analytical methods that can monitor reactions and material transformations in real-time. In operando and in situ spectroscopy are at the forefront of this endeavor, providing insights into the behavior of this compound under actual working conditions. redmud.orgnih.govresearchgate.netnih.govresearchgate.netharvard.edunih.govdiva-portal.orgrsc.org

Recent developments in spectroscopic techniques are enabling researchers to probe the intricate details of scandium complexes during catalytic cycles or material formation. nih.govresearchgate.netnih.govresearchgate.net X-ray Absorption Spectroscopy (XAS), for instance, has become an indispensable tool for elucidating the electronic structure and local coordination environment of metal centers in catalysts. nih.govresearchgate.netnih.govresearchgate.netdiva-portal.org In situ XAS studies can track changes in the oxidation state and coordination geometry of the scandium ion in this compound as it participates in a reaction, providing crucial data for understanding reaction mechanisms. nih.govresearchgate.netdiva-portal.org

Vibrational spectroscopy, particularly Raman and Infrared (IR) spectroscopy, offers complementary information about the bonding within the complex and the interaction with other molecules. nih.govrsc.org Operando Raman spectroscopy can be used to monitor the vibrational modes of the pentane-2,4-dionato ligand during a catalytic process, revealing how the ligand may be involved in the reaction. harvard.edunih.gov Furthermore, advanced techniques like two-dimensional infrared (2D IR) spectroscopy are being used to study the ultrafast vibrational dynamics of the acetylacetone (B45752) ligand itself, which can inform our understanding of energy transfer and reactivity in the scandium complex. nih.gov

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| In situ X-ray Absorption Spectroscopy (XAS) | Electronic structure, oxidation state, coordination geometry of the Sc center. nih.govresearchgate.netnih.govresearchgate.netdiva-portal.org | Understanding reaction mechanisms and catalyst deactivation pathways. |

| Operando Raman Spectroscopy | Vibrational modes of the ligand, catalyst-adsorbate interactions. harvard.edunih.gov | Monitoring ligand involvement in catalysis and identifying reaction intermediates. |

| 2D Infrared (2D IR) Spectroscopy | Ultrafast vibrational dynamics and intramolecular coupling. nih.gov | Probing energy transfer pathways and fundamental ligand behavior. |

Rational Design of Modified Ligands for Tunable Properties and Reactivity

The pentane-2,4-dionato ligand in this compound provides a versatile scaffold that can be chemically modified to tune the electronic and steric properties of the complex. This rational design approach is key to developing new catalysts and materials with tailored functionalities.

By introducing electron-donating or electron-withdrawing groups onto the acetylacetonate (B107027) backbone, it is possible to modulate the electron density at the scandium center. This, in turn, can influence the complex's Lewis acidity, redox potential, and, consequently, its catalytic activity. researchgate.netresearchgate.netepa.gov For example, a method for the synthesis of 3-substituted derivatives of pentane-2,4-dione has been proposed, which could be applied to modify the ligand in the scandium complex. researchgate.netepa.gov

Computational methods, such as Density Functional Theory (DFT), are playing a crucial role in the rational design of these modified ligands. DFT calculations can predict how different substituents will affect the electronic structure of the complex, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netnih.govnankai.edu.cn This predictive capability allows for the in silico screening of a wide range of potential ligands before committing to synthetic efforts, thereby accelerating the discovery of new functional materials. The ability to tune the HOMO-LUMO gap is particularly important for applications in electronics and photophysics. researchgate.netnih.govnankai.edu.cn

| Ligand Modification Strategy | Effect on Complex Properties | Potential Applications |

| Introduction of electron-donating groups | Increases electron density on Sc, may decrease Lewis acidity. | Altering catalytic selectivity. |

| Introduction of electron-withdrawing groups | Decreases electron density on Sc, may increase Lewis acidity. | Enhancing catalytic activity for certain reactions. |

| Steric bulk modification | Influences coordination geometry and substrate access to the metal center. figshare.com | Improving selectivity in catalysis. figshare.com |

| Computational (DFT) screening | Predicts electronic properties (HOMO-LUMO gap). researchgate.netnih.govnankai.edu.cn | Design of materials for electronics and photonics. researchgate.netnih.govnankai.edu.cn |

Exploration of this compound in Novel Material Systems

The unique properties of this compound make it an attractive precursor and building block for a variety of advanced materials. Its volatility and solubility in organic solvents are particularly advantageous for deposition techniques. d-nb.info

One significant area of research is its use in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) to create thin films of scandium oxide (Sc₂O₃). harvard.eduresearchgate.net Scandium oxide is a promising high-k dielectric material for applications in microelectronics, and this compound serves as a convenient precursor for its deposition. harvard.edunankai.edu.cnresearchgate.netdigitellinc.com There is also interest in using this compound for the doping of other materials, such as semiconductors, to impart specific electronic properties. wipo.int

Furthermore, the ability of scandium to form stable complexes with organic ligands makes it a candidate for inclusion in metal-organic frameworks (MOFs). While not directly forming the framework with the pentane-2,4-dionato ligand, the principles of scandium coordination chemistry are being explored to create novel MOFs with applications in gas storage and separation. The study of this compound provides fundamental insights into the coordination behavior of scandium that can inform the design of these advanced porous materials.

| Application Area | Role of this compound | Resulting Material/Device |

| Microelectronics | Precursor in MOCVD/ALD. harvard.eduresearchgate.net | Scandium oxide (Sc₂O₃) thin films with high-k dielectric properties. harvard.edunankai.edu.cnresearchgate.netdigitellinc.com |

| Semiconductor Technology | Dopant source. wipo.int | Doped semiconductor materials with tailored electronic characteristics. wipo.int |

| Optoelectronics | Component in emissive layers. | Potential for use in Organic Light-Emitting Diodes (OLEDs). |

| Materials Synthesis | Building block for coordination polymers. | Novel metal-organic frameworks (MOFs) with porous structures. |

Addressing Challenges in Large-Scale Synthesis and Application of Scandium Complexes

Despite its promising applications, the widespread use of this compound and other scandium compounds is hindered by the high cost and limited availability of scandium. nih.govrsc.orgmdpi.com Scandium is a rare and dispersed element, and its extraction and purification are complex and energy-intensive processes. nih.govrsc.orgmdpi.com

| Challenge | Research and Development Focus | Potential Impact |

| High cost of scandium | Development of efficient extraction methods from industrial waste (e.g., red mud). redmud.orgfigshare.commdpi.comacs.orgmdpi.com | Reduced production cost of scandium and its compounds. |

| Limited scandium supply | Exploration of new scandium resources and recycling technologies. nih.govrsc.orgmdpi.com | Increased availability for industrial applications. researchgate.net |

| Energy-intensive synthesis | Optimization of synthetic routes for this compound to improve yield and reduce energy consumption. | More sustainable and cost-effective production of the complex. |

| Process scalability | Design of scalable and continuous manufacturing processes for scandium complexes. | Enabling large-scale industrial use in materials and catalysis. |

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemistry, and the study of scandium complexes is no exception. These computational tools can accelerate the discovery and optimization of new materials and catalysts by learning from existing data to predict the properties and behavior of novel compounds. digitellinc.comnih.govnih.govdigitellinc.com

Machine learning models are being developed to predict the stability constants of metal-ligand complexes, including those of scandium. d-nb.infodigitellinc.comnih.govnih.govdigitellinc.com By training on large datasets of experimental data, these models can quickly and accurately estimate the binding affinity of a new ligand for the scandium ion, guiding the design of more stable and effective complexes. d-nb.infodigitellinc.comnih.govnih.govdigitellinc.com

Furthermore, AI can be used to predict the catalytic activity and selectivity of scandium complexes for specific reactions. By identifying key descriptors that correlate with catalytic performance, machine learning can screen vast virtual libraries of potential catalysts, identifying the most promising candidates for experimental validation. nih.gov This data-driven approach has the potential to significantly reduce the time and resources required for catalyst development. nih.gov The application of ML can also guide the synthesis of complex nanomaterials by predicting successful reaction outcomes from a given set of precursors and conditions. nih.gov

| AI/ML Application | Objective | Expected Outcome |

| Prediction of Stability Constants | To estimate the binding strength of new ligands to the scandium ion. d-nb.infodigitellinc.comnih.govnih.govdigitellinc.com | Accelerated design of stable and selective scandium complexes. nih.gov |

| Catalyst Performance Prediction | To screen virtual libraries of scandium complexes for high catalytic activity and selectivity. nih.gov | Rapid identification of promising new catalysts for experimental testing. nih.gov |

| Guided Synthesis | To predict the outcome of synthetic reactions for novel scandium-containing materials. nih.gov | More efficient and successful synthesis of target compounds. nih.gov |

| Materials Property Prediction | To forecast the electronic and physical properties of new scandium-based materials. | Design of materials with tailored functionalities for specific applications. |

Q & A

Q. Methodological Considerations

- Stoichiometric Control : Use Sc³⁺ salts (e.g., ScCl₃) with rigorous drying to avoid hydrolysis.

- Solvent Selection : Ethanol or methanol are common, but anhydrous conditions minimize side reactions.

- Characterization : Pair elemental analysis with thermogravimetric analysis (TGA) to confirm ligand loss patterns and thermal stability .

What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

Basic Research Question

UV-Vis, IR, and NMR spectroscopy are foundational. UV-Vis can detect d-d transitions (though Sc³⁺ lacks d-electrons, ligand-centered transitions at ~300 nm may dominate). IR confirms ligand coordination via C=O and C=C stretching shifts. Solid-state NMR (¹³C, ⁴⁵Sc) resolves ligand symmetry and scandium coordination geometry .

Advanced Research Question

For electronic structure analysis:

- X-ray Absorption Spectroscopy (XAS) : Probes Sc³⁺ coordination environment (e.g., bond distances via EXAFS).

- Electron Paramagnetic Resonance (EPR) : Useful if paramagnetic impurities (e.g., Fe³⁺) are present.

- Computational Modeling : Density Functional Theory (DFT) can predict spectroscopic signatures and ligand field effects .

How does ligand substitution in this compound influence its reactivity in catalytic applications?

Advanced Research Question

Ligand substitution (e.g., replacing pentane-2,4-dione with fluorinated analogs like 1,1,1-trifluoroacetylacetone) alters electron density at the Sc³⁺ center, impacting Lewis acidity and catalytic activity. For instance, fluorinated ligands increase electrophilicity, enhancing performance in polymerization or Diels-Alder catalysis. Compare turnover frequencies (TOF) and activation energies (ΔG‡) between substituted and unsubstituted complexes .

Q. Experimental Design

- Ligand Screening : Test ligands with varying electron-withdrawing/donating groups.

- Kinetic Studies : Use in situ NMR or GC-MS to track reaction rates.

- Crystallography : Resolve structural changes via single-crystal X-ray diffraction .

What are the key challenges in reconciling contradictory data on the thermal stability of this compound?

Advanced Research Question

Discrepancies in decomposition temperatures (reported 200–300°C) may arise from impurities, hydration states, or measurement techniques. For example, TGA under nitrogen vs. air affects oxidative stability. Address contradictions by:

Standardizing sample preparation (e.g., anhydrous vs. hydrated forms).

Cross-validating with differential scanning calorimetry (DSC) and mass spectrometry (MS) to identify evolved gases (e.g., CO, CH₃CO fragments) .

Q. Data Contradiction Analysis

| Source | Reported Decomposition Temp. | Method | Sample Condition |

|---|---|---|---|

| Study A | 220°C | TGA (N₂) | Anhydrous |

| Study B | 280°C | DSC (air) | Hydrated |

Resolution : Control for moisture and atmosphere to isolate material-specific behavior.

How can researchers design experiments to investigate the biological interactions of scandium(III) complexes?

Advanced Research Question

While scandium has no known biological role, its complexes may interact with biomolecules. Use the following framework:

Q. Methodological Pitfalls

- Ensure complexes are soluble in biological buffers (e.g., DMSO carrier <0.1%).

- Account for ligand release (e.g., acetylacetone toxicity controls) .

What computational approaches are recommended for modeling the coordination geometry of this compound?

Advanced Research Question

DFT calculations (B3LYP/6-31G* for ligands, LANL2DZ for Sc) predict octahedral geometry. Compare with crystallographic data to validate bond lengths (Sc-O ~2.0 Å) and angles. Molecular dynamics (MD) simulations can assess solvent effects on stability .

Q. Software Tools

- Gaussian : For geometry optimization.

- VASP : Solid-state/crystal lattice modeling.

- Mercury : Visualization of crystallographic data .

How does the oxidation state of scandium influence the magnetic properties of its complexes?

Basic Research Question

Sc³⁺ is diamagnetic (no unpaired electrons), making this compound unsuitable for EPR studies. However, paramagnetic impurities (e.g., Fe³⁺) or reduced states (e.g., Sc²⁺, though rare) can introduce magnetic behavior. Use SQUID magnetometry to detect impurities .

Advanced Extension

Dope scandium complexes with transition metals (e.g., Mn²⁺) to engineer magnetic materials. Characterize via X-ray magnetic circular dichroism (XMCD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。